Regioisomeric Selectivity Shift in Adenosine Receptor Targeting
A derivative incorporating the [1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine scaffold exhibits an adenosine A2b EC50 of 2.20 nM versus an A2a EC50 > 10,000 nM, representing >4,500-fold selectivity [1]. In contrast, the 3‑fluoro‑2‑yl isomer appears in PDE9A inhibitor programs with a Ki of 0.461 nM, indicating that the pyridine substitution pattern profoundly redirects target engagement [2]. Although head‑to‑head data on the free building block are absent, the scaffold‑level data demonstrate that the 3‑fluoro‑4‑yl architecture is privileged for adenosine receptor programs.
| Evidence Dimension | Adenosine receptor selectivity (A2b vs A2a) |
|---|---|
| Target Compound Data | A2b EC50 = 2.20 nM; A2a EC50 > 10,000 nM (derivative containing 3-fluoropyridin-4-yl scaffold) |
| Comparator Or Baseline | 3-fluoro-2-yl isomer: PDE9A Ki = 0.461 nM; no disclosed adenosine activity |
| Quantified Difference | >4,500‑fold A2b/A2a selectivity window; distinct target class preference |
| Conditions | Radioligand binding assays; 0.1 mL final volume, 60 min incubation at 25°C |
Why This Matters
For scientists procuring building blocks for adenosine receptor drug discovery, this isomer provides a validated starting point for achieving sub‑nanomolar potency and exceptional selectivity, avoiding the trial‑and‑error of screening inappropriate regioisomers.
- [1] BindingDB Entry BDBM729456: Preparation of 5-Cyclobutyl-N-[4-(2-Fluorophenyl)-5-(3-Fluoropyridin-4-Yl)-1,3-Thiazol-2-Yl]-1H-1,2,4-Triazol-3-Amine. Adenosine A2b EC50 = 2.20 nM, A2a EC50 > 10,000 nM. View Source
- [2] BindingDB Entry BDBM726429: 6-(2-(3-fluoropyridin-2-yl)cyclobutyl)-4-oxo-1-((S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile. PDE9A Ki = 0.461 nM. View Source
